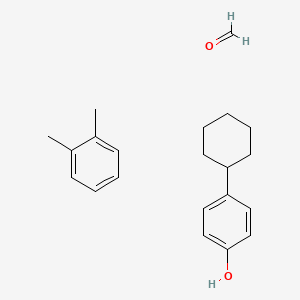
4-Cyclohexylphenol;formaldehyde;1,2-xylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene is a synthetic polymer formed by the reaction of formaldehyde with 4-cyclohexylphenol and dimethylbenzene. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene involves the polymerization of formaldehyde with 4-cyclohexylphenol and dimethylbenzene. The reaction typically occurs under acidic or basic conditions, which influence the structure and properties of the resulting polymer. Under acidic conditions, the polymer tends to be linear with minimal branching, while under basic conditions, a more networked structure is formed .
Industrial Production Methods
Industrial production of this polymer involves controlled polymerization processes to ensure consistency and quality. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to achieve the desired polymer characteristics. The polymer is then purified and processed for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce functional groups like hydroxyl or amino groups .
Wissenschaftliche Forschungsanwendungen
Formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and diagnostic tools.
Industry: Applied in the production of coatings, adhesives, and composite materials .
Wirkmechanismus
The mechanism of action of formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene involves its interaction with various molecular targets and pathways. The polymer can form cross-links with other molecules, enhancing its mechanical properties and stability. These interactions are crucial for its applications in coatings, adhesives, and composite materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene include:
Phenol-formaldehyde resins: These are synthetic polymers formed by the reaction of phenol with formaldehyde and are widely used in various industrial applications.
Urea-formaldehyde resins: These polymers are formed by the reaction of urea with formaldehyde and are commonly used in adhesives and coatings.
Melamine-formaldehyde resins: These are formed by the reaction of melamine with formaldehyde and are used in laminates and surface coatings.
Uniqueness
What sets formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene apart from these similar compounds is its unique combination of 4-cyclohexylphenol and dimethylbenzene, which imparts specific properties such as enhanced mechanical strength, thermal stability, and chemical resistance. These properties make it particularly suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
60806-49-7 |
|---|---|
Molekularformel |
C21H28O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4-cyclohexylphenol;formaldehyde;1,2-xylene |
InChI |
InChI=1S/C12H16O.C8H10.CH2O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;1-7-5-3-4-6-8(7)2;1-2/h6-10,13H,1-5H2;3-6H,1-2H3;1H2 |
InChI-Schlüssel |
CZJQQTVENKTCRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C.C=O.C1CCC(CC1)C2=CC=C(C=C2)O |
Verwandte CAS-Nummern |
60806-49-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)
![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)
![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)

![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)

![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)
![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)

![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)

